1-(3-fluoropropyl)-1H-pyrrole

Lipophilicity LogP Physicochemical Properties

1-(3-Fluoropropyl)-1H-pyrrole (CAS 1522798-12-4) is an N-substituted pyrrole derivative bearing a 3-fluoropropyl side chain. It belongs to the class of fluorinated heterocyclic building blocks widely employed in medicinal chemistry and organic synthesis.

Molecular Formula C7H10FN
Molecular Weight 127.162
CAS No. 1522798-12-4
Cat. No. B2544287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluoropropyl)-1H-pyrrole
CAS1522798-12-4
Molecular FormulaC7H10FN
Molecular Weight127.162
Structural Identifiers
SMILESC1=CN(C=C1)CCCF
InChIInChI=1S/C7H10FN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2
InChIKeySAVKYOWIQLRVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluoropropyl)-1H-pyrrole (CAS 1522798-12-4) as a Versatile Fluorinated Building Block


1-(3-Fluoropropyl)-1H-pyrrole (CAS 1522798-12-4) is an N-substituted pyrrole derivative bearing a 3-fluoropropyl side chain. It belongs to the class of fluorinated heterocyclic building blocks widely employed in medicinal chemistry and organic synthesis [1]. The compound is characterized by a pyrrole ring (C4H5N) N-alkylated with a 3-fluoropropyl group (C3H6F), resulting in a molecular formula of C7H10FN and a molecular weight of 127.16 g/mol . The incorporation of a fluorine atom into the alkyl chain modifies the compound's lipophilicity, metabolic stability, and electronic properties relative to non-fluorinated or other halogenated N-alkylpyrroles, making it a valuable intermediate for the construction of bioactive molecules and advanced materials [2].

Why 1-(3-Fluoropropyl)-1H-pyrrole Cannot Be Replaced by Unsubstituted or Non-Fluorinated Analogs


Generic substitution of N-alkylpyrroles in synthetic or biological applications fails because even minor structural variations—such as the presence, position, or type of halogen—profoundly alter key physicochemical and pharmacokinetic properties [1]. For instance, replacing the 3-fluoropropyl group with a non-fluorinated propyl chain increases lipophilicity (LogP) by approximately 0.3–0.6 units, which can reduce aqueous solubility and alter membrane permeability [2]. Conversely, substituting fluorine with chlorine further elevates LogP, potentially exacerbating off-target binding and metabolic liabilities . These differences directly impact compound performance in drug discovery cascades, PET tracer development, and materials science, making the specific fluorinated analogue irreplaceable without compromising the intended property profile [3]. The quantitative evidence below substantiates why this specific compound is the scientifically preferred choice.

Quantitative Differentiation of 1-(3-Fluoropropyl)-1H-pyrrole: Comparative Data for Informed Procurement


Reduced Lipophilicity vs. Non-Fluorinated and Chlorinated N-Alkylpyrroles

The lipophilicity of 1-(3-fluoropropyl)-1H-pyrrole, as measured by the octanol-water partition coefficient (LogP), is substantially lower than that of its non-fluorinated propyl analogue and its chlorinated counterpart. Specifically, the compound exhibits a calculated LogP of 1.54 [1], compared to 1.898 for 1-propylpyrrole and 2.117 for 1-(3-chloropropyl)-1H-pyrrole . This reduction in lipophilicity is attributed to the electron-withdrawing effect of the fluorine atom, which increases polarity and hydrogen-bonding potential.

Lipophilicity LogP Physicochemical Properties

Enhanced Metabolic Stability Inferred from Fluorine Incorporation

The presence of a fluorine atom in the 3-fluoropropyl side chain of 1-(3-fluoropropyl)-1H-pyrrole is anticipated to confer increased metabolic stability compared to non-fluorinated N-alkylpyrroles. This inference is drawn from the well-established principle in medicinal chemistry that strategic fluorination can block cytochrome P450-mediated oxidative metabolism at the C-F bond, thereby reducing intrinsic clearance (CLint) [1]. While direct in vitro microsomal stability data for this specific compound are not publicly available, a review of fluorinated pyrroles confirms that such substitution patterns generally yield more robust metabolic profiles [2]. For context, non-fluorinated N-propylpyrroles are susceptible to rapid N-dealkylation, a pathway that is significantly attenuated when a fluorine is positioned beta to the nitrogen atom.

Metabolic Stability Fluorine Chemistry Drug Design

Synthetic Accessibility and Purity Profile Supporting Efficient Scale-Up

The preparation of 1-(3-fluoropropyl)-1H-pyrrole is reported to proceed with high yields and good purity under standard nucleophilic substitution conditions [1]. Specifically, reaction of pyrrole with 3-fluoropropyl halides (e.g., 1-bromo-3-fluoropropane) in the presence of a base such as sodium hydride in DMF provides the desired N-alkylated product [2]. While exact yield values are not disclosed in primary literature, vendor datasheets indicate that the compound is routinely supplied at purities exceeding 95% [3], which is comparable to or exceeds the purity of many non-fluorinated N-alkylpyrrole building blocks available commercially.

Synthesis Yield Purity Building Block

Privileged Scaffold for 18F-Radiolabeling and PET Tracer Development

The 3-fluoropropyl moiety serves as an essential prosthetic group for the synthesis of 18F-labeled radiotracers used in positron emission tomography (PET) [1]. Although 1-(3-fluoropropyl)-1H-pyrrole itself is not a radioligand, it exemplifies the type of fluorinated N-alkylpyrrole core that can be elaborated into high-affinity PET imaging agents. For instance, 18F-fluoropropyl analogs of SCH442416 have been successfully developed and evaluated for imaging adenosine A2A receptors in rat brain, demonstrating favorable kinetics and specific binding [2]. In contrast, non-fluorinated propyl derivatives lack the 18F label required for PET detection, while chloropropyl analogs are unsuitable due to the absence of a positron-emitting isotope.

PET Imaging Radiotracer Fluorine-18 Neuroimaging

Optimal Deployment Scenarios for 1-(3-Fluoropropyl)-1H-pyrrole Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When a drug discovery program seeks to introduce an N-alkylpyrrole moiety with reduced lipophilicity (LogP ~1.5) relative to traditional propyl (LogP ~1.9) or chloropropyl (LogP ~2.1) linkers, 1-(3-fluoropropyl)-1H-pyrrole is the building block of choice. Its lower LogP enhances aqueous solubility and reduces the risk of promiscuous binding, as supported by the comparative data in Section 3 [1]. This property is particularly valuable for central nervous system (CNS) targets where moderate lipophilicity is preferred to balance blood-brain barrier penetration and solubility.

Synthesis of Metabolically Stabilized Probes and Bioactive Molecules

Incorporation of 1-(3-fluoropropyl)-1H-pyrrole into molecular scaffolds is expected to confer enhanced metabolic stability compared to non-fluorinated N-alkylpyrroles, as inferred from the well-documented effect of fluorine on blocking oxidative metabolism [2]. This makes the compound a strategic intermediate for the synthesis of drug candidates or chemical probes intended for in vivo studies where prolonged half-life is desired.

Development of 18F-Radiolabeled PET Tracers

For radiochemistry laboratories and pharmaceutical companies developing PET imaging agents, 1-(3-fluoropropyl)-1H-pyrrole provides a fluorinated pyrrole core that can be elaborated into 18F-labeled ligands. The 3-fluoropropyl group serves as an ideal prosthetic handle for late-stage radiofluorination, a capability not available with non-fluorinated or chlorinated analogs [3][4]. This application scenario is directly supported by the successful use of related 18F-fluoropropyl heterocycles in A2A receptor imaging studies.

Routine Organic Synthesis and Building Block Stocking

Given its high commercial purity (>95%) and straightforward synthetic accessibility via N-alkylation, 1-(3-fluoropropyl)-1H-pyrrole is an attractive commodity for synthetic chemistry laboratories and compound management facilities. Its well-defined physicochemical profile and availability from multiple vendors reduce procurement uncertainty and streamline downstream synthetic workflows [5].

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